5-methoxy-1-methyl-1H-indole

Catalog No.
S711421
CAS No.
2521-13-3
M.F
C10H11NO
M. Wt
161.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-methoxy-1-methyl-1H-indole

CAS Number

2521-13-3

Product Name

5-methoxy-1-methyl-1H-indole

IUPAC Name

5-methoxy-1-methylindole

Molecular Formula

C10H11NO

Molecular Weight

161.2 g/mol

InChI

InChI=1S/C10H11NO/c1-11-6-5-8-7-9(12-2)3-4-10(8)11/h3-7H,1-2H3

InChI Key

HQNPKVBTBJUMTR-UHFFFAOYSA-N

SMILES

CN1C=CC2=C1C=CC(=C2)OC

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)OC

Potential Role in Neurodegenerative Diseases:

-Methoxy-1-methyl-1H-indole (5-MeOMI) is a derivative of the naturally occurring indole alkaloid melatonin. Studies suggest it may play a role in the development and progression of neurodegenerative diseases like Alzheimer's and Parkinson's disease. 5-MeOMI has been shown to:

  • Inhibit the aggregation of alpha-synuclein: This protein forms abnormal clumps in the brains of individuals with Parkinson's disease, and 5-MeOMI may help prevent this aggregation, potentially slowing disease progression [].
  • Modulate neurotransmitter activity: 5-MeOMI can influence the levels of dopamine and serotonin, two crucial neurotransmitters involved in movement and mood regulation, which are often disrupted in neurodegenerative diseases [].

Preclinical Studies and Future Directions:

While the research on 5-MeOMI is promising, it's crucial to note that most studies have been conducted in preclinical models, such as cell cultures and animal models. Further research, including clinical trials, is necessary to determine the safety and efficacy of 5-MeOMI as a potential treatment for neurodegenerative diseases in humans [].

Potential Applications Beyond Neurodegenerative Diseases:

Preliminary research suggests 5-MeOMI may have applications beyond neurodegenerative diseases. Studies have explored its potential role in:

  • Cancer treatment: 5-MeOMI may exhibit anti-cancer properties by targeting specific pathways involved in cancer cell growth and survival [].
  • Inflammation: 5-MeOMI might possess anti-inflammatory properties, making it a potential therapeutic target for inflammatory conditions [].

5-Methoxy-1-methyl-1H-indole is an organic compound with the molecular formula C10H11NO. It belongs to the indole family, characterized by a fused bicyclic structure containing a six-membered benzene ring and a five-membered nitrogen-containing pyrrole ring. This compound features a methoxy group (-OCH₃) at the 5-position and a methyl group (-CH₃) at the 1-position of the indole structure, contributing to its unique chemical properties and biological activities.

The compound has garnered interest in various fields due to its potential applications in pharmaceuticals and organic synthesis. Its structural characteristics allow for diverse chemical modifications, making it a valuable intermediate in synthetic organic chemistry.

The mechanism of action of 5-MeO-MI is still under investigation. Some studies suggest potential interactions with neurotransmitter systems, but more research is needed [].

Typical of indole derivatives, including:

  • Electrophilic Aromatic Substitution: The methoxy group can direct electrophiles to the ortho and para positions on the aromatic ring.
  • Nucleophilic Substitution: The nitrogen atom in the indole structure can act as a nucleophile, allowing for substitution reactions.
  • Condensation Reactions: It can undergo condensation with various carbonyl compounds to form more complex structures.

For example, reactions involving ethyl acetoacetate have been reported, where 5-methoxy-1-methyl-1H-indole is used as a starting material to yield cyclopenta[b]indole derivatives with moderate yields .

Research indicates that 5-methoxy-1-methyl-1H-indole exhibits notable biological activities, including:

  • Antioxidant Properties: It has been shown to scavenge free radicals, contributing to its potential protective effects against oxidative stress.
  • Neuroprotective Effects: Some studies suggest that it may possess neuroprotective properties, possibly linked to its structural similarity to serotonin and other neurotransmitters.
  • Antimicrobial Activity: Preliminary investigations indicate that this compound may have antimicrobial effects against certain bacterial strains.

These biological activities highlight its potential for development into therapeutic agents.

Several methods have been developed for synthesizing 5-methoxy-1-methyl-1H-indole:

  • From Indole Derivatives: Starting from 1-methylindole, methoxylation can be achieved using methyl iodide or dimethyl sulfate in the presence of a base.
  • Via Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with an appropriate ketone or aldehyde under acidic conditions.
  • Using Electrophilic Aromatic Substitution: The introduction of the methoxy group can also be accomplished through electrophilic substitution reactions on 1-methylindole.

These methods provide flexibility in synthesizing this compound depending on available starting materials and desired reaction conditions .

5-Methoxy-1-methyl-1H-indole finds applications in various domains:

  • Pharmaceuticals: Its potential neuroprotective and antioxidant properties make it a candidate for drug development targeting neurodegenerative diseases.
  • Organic Synthesis: It serves as an intermediate in synthesizing more complex indole derivatives used in medicinal chemistry.
  • Research Tool: Its unique structure allows researchers to study indole-related biological pathways and mechanisms.

Interaction studies involving 5-methoxy-1-methyl-1H-indole focus on its binding affinity with various biological targets. Research suggests that it may interact with serotonin receptors due to its structural similarities with serotonin. This interaction could explain some of its observed biological activities, such as neuroprotection and modulation of mood-related pathways.

Additionally, studies examining its interactions with enzymes involved in drug metabolism could provide insights into its pharmacokinetics and potential drug-drug interactions.

Several compounds share structural similarities with 5-methoxy-1-methyl-1H-indole. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
1-MethylindoleMethyl group at position 1Lacks methoxy group; serves as a precursor
5-HydroxyindoleHydroxyl group at position 5Exhibits different biological activity
6-MethoxyindoleMethoxy group at position 6Different reactivity patterns compared to 5-methoxy
TryptophanAmino acid structure; contains an indole ringEssential amino acid; involved in serotonin synthesis

The uniqueness of 5-methoxy-1-methyl-1H-indole lies in its specific positioning of substituents that influence its chemical reactivity and biological activity compared to these similar compounds.

XLogP3

2.7

Wikipedia

5-methoxy-1-methyl-1H-indole

Dates

Modify: 2023-08-15
Qiu et al. Highly enantioselective trapping of zwitterionic intermediates by imines. Nature Chemistry, doi: 10.1038/nchem.1406, published online 29 July 2012 http://www.nature.com/nchem

Explore Compound Types